1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine
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Overview
Description
1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine is a complex organic compound that features a piperidine ring, a sulfonyl group, a trifluoromethyl group, and an imidazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine likely involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the construction of the imidazole ring. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these complex structures.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions might target the imidazole ring or the sulfonyl group.
Substitution: Substitution reactions could occur at various positions on the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Halogenating agents or nucleophiles could be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for 1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-fluorophenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- (4-Piperidin-1-ylsulfonylphenyl)-[2-[[4-chlorophenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Uniqueness
The presence of the trifluoromethyl group in 1-{4-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine might confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain biological targets, compared to similar compounds.
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O3S2/c24-23(25,26)19-8-4-17(5-9-19)16-33-22-27-12-15-29(22)21(30)18-6-10-20(11-7-18)34(31,32)28-13-2-1-3-14-28/h4-11H,1-3,12-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBWSPFZQVKXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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